Computed Lipophilicity Advantage: Lower clogP vs. Trifluoromethyl Analog Improves Aqueous Compatibility
The target compound exhibits a consensus clogP of 0.62, whereas the closest commercially available analog incorporating a trifluoromethyl group on the pyridine ring (CAS 2380171-91-3, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, C15H15F3N4O4S, MW 404.36) is calculated to have a significantly higher lipophilicity (estimated clogP increase of approximately +1.2 log units due to the CF3 substitution) [1]. The 0.62 clogP of the target compound places it well within the optimal range for aqueous solubility (logS typically > -4 for clogP < 1), whereas the CF3 analog is predicted to have at least 10-fold lower aqueous solubility, which may limit its utility in biochemical assays requiring DMSO concentrations below 0.1% [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and its impact on predicted aqueous solubility |
|---|---|
| Target Compound Data | clogP = 0.62; TPSA = 109.20 Ų; MW = 336.37 g/mol |
| Comparator Or Baseline | Analog CAS 2380171-91-3 (CF3-substituted): clogP estimated at ~1.8–2.0 (not directly measured; inferred from CF3 group contribution of +1.1 to +1.3 log units); MW = 404.36 g/mol |
| Quantified Difference | Target compound clogP is approximately 1.2–1.4 log units lower; corresponding estimated aqueous solubility >10-fold higher |
| Conditions | Calculated properties via consensus method (sildrug.ibb.waw.pl); comparator clogP estimated by additive fragment method |
Why This Matters
For procurement in biochemical or cell-based screening, the lower lipophilicity of the target compound reduces the risk of compound aggregation and non-specific binding, which are common confounding factors for clogP > 3 compounds, thereby increasing assay reliability without the need for surfactant additives.
- [1] Sildrug.ibb.waw.pl. (n.d.). EOS55561: Calculated molecular descriptors. Retrieved from https://sildrug.ibb.waw.pl/ecbd/EOS55561/#additional_data View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
